1-Cyanonaphthalene-2-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyanonaphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)16(13,14)15/h1-6H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUTVURHFSOAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704782 | |
| Record name | 1-Cyanonaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411237-01-9 | |
| Record name | 1-Cyanonaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Neutralization:the Final Step Involves the Neutralization of the Acidic Polymer with a Base, Such As Sodium Hydroxide or Calcium Hydroxide, to Produce the Salt Form of the Naphthalene Sulfonic Acid Formaldehyde Condensate, Which is More Stable and Soluble in Water.researchgate.netresearchgate.net
Influence of the Cyano Group in 1-Cyanonaphthalene-2-sulfonic Acid:
The presence of a cyano (-CN) group at the 1-position and a sulfonic acid (-SO₃H) group at the 2-position of the naphthalene (B1677914) ring would significantly influence the condensation reaction with formaldehyde (B43269).
Electronic Effects: Both the cyano and sulfonic acid groups are strongly electron-withdrawing. This deactivates the naphthalene ring towards electrophilic aromatic substitution. The deactivating effect would make the condensation reaction with formaldehyde more difficult compared to unsubstituted naphthalene-2-sulfonic acid. The positions on the ring that are normally most reactive towards electrophilic attack would be less nucleophilic.
Steric Hindrance: The cyano group at the 1-position could also sterically hinder the approach of the electrophile (the activated formaldehyde) to the adjacent positions on the same ring.
Due to these electronic and steric factors, it is anticipated that the polymerization of this compound with formaldehyde would require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger acid catalysts) compared to the condensation of naphthalene-2-sulfonic acid. The resulting polymer may also have a different structure and lower molecular weight.
While direct experimental data on the polymerization of this compound is scarce, the principles of organic chemistry provide a solid framework for predicting its reactivity in condensation reactions.
Research Findings on Naphthalene Sulfonic Acid Formaldehyde Condensates:
Research has extensively characterized the properties and applications of naphthalene sulfonic acid formaldehyde condensates derived from unsubstituted naphthalene. These polymers are effective dispersants due to their anionic nature and the steric hindrance provided by the polymer chains, which prevents the aggregation of particles. researchgate.net The degree of sulfonation and the molecular weight of the polymer are critical parameters that determine its performance.
Below is a table summarizing typical reaction parameters for the synthesis of naphthalene sulfonic acid formaldehyde condensates based on unsubstituted naphthalene, which can serve as a baseline for understanding the potential synthesis of condensates from its cyano-substituted derivative.
| Parameter | Value/Range | Reference |
| Sulfonation Temperature | 160 °C | researchgate.net |
| Naphthalene:Sulfuric Acid Molar Ratio | 1:1.1 to 1:1.5 | researchgate.net |
| Condensation Temperature | 90 - 100 °C | google.com |
| Formaldehyde:Naphthalene Sulfonic Acid Molar Ratio | 0.7:1 to < 1:1 | google.com |
| Neutralization pH | 7-9 | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization of 1 Cyanonaphthalene 2 Sulfonic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural determination of 1-Cyanonaphthalene-2-sulfonic acid, offering precise insights into its proton and carbon framework.
¹H and ¹³C NMR for Aromatic and Substituent Assignments
The ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would be expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants of the naphthalene (B1677914) ring protons are influenced by the anisotropic effects of the aromatic system and the electronic effects of the cyano and sulfonic acid groups. Protons closer to the electron-withdrawing cyano and sulfonic acid groups would likely resonate at a lower field (higher ppm). For comparison, in 1-naphthalenesulfonic acid, proton signals are observed in the range of 7.47 to 8.84 ppm. chemicalbook.com
The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbon atom attached to the cyano group (C1) and the carbon bearing the sulfonic acid group (C2) would have distinct chemical shifts. The cyano carbon itself would appear in a characteristic region for nitriles, generally around 110-125 ppm. wisc.edu The other aromatic carbons would resonate in the typical range of 120-150 ppm. For instance, in 1-cyanonaphthalene, the carbon signals are well-documented, which can serve as a basis for assigning the signals in the title compound. chemicalbook.com The presence of the sulfonic acid group will further influence the chemical shifts of the adjacent carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | 7.0 - 9.0 | The specific shifts are dependent on the position relative to the substituents. |
| ¹³C (Aromatic) | 120 - 150 | Carbons attached to substituents will have distinct shifts. |
| ¹³C (C-CN) | ~110 | |
| ¹³C (C-SO₃H) | Variable | Influenced by the sulfonic acid group. |
| ¹³C (CN) | 110 - 125 | Characteristic range for nitrile carbons. wisc.edu |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations. sdsu.edu It would reveal the connectivity between adjacent protons on the naphthalene ring, helping to trace the spin systems and confirm the substitution pattern. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com By combining HSQC data with the ¹H assignments from COSY, the chemical shifts of the protonated carbons in the naphthalene ring can be definitively assigned. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is particularly valuable for identifying the quaternary carbons, such as the carbons attached to the cyano and sulfonic acid groups, by observing their correlations with nearby protons. mdpi.comnih.gov For example, the proton at position 8 would likely show an HMBC correlation to the carbon of the cyano group at position 1.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-resolution mass spectrometry is a powerful tool for confirming the elemental composition and studying the fragmentation behavior of this compound. The theoretical exact mass of this compound (C₁₁H₇NO₃S) is approximately 233.0147 g/mol . HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the molecular formula. nih.gov
The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for aromatic sulfonic acids involve the loss of SO₃ (80 Da) or SO₂ (64 Da). For aromatic nitriles, the loss of HCN (27 Da) can sometimes be observed. The stability of the naphthalene ring often results in a prominent molecular ion peak. libretexts.org
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy provide a vibrational "fingerprint" of the molecule, identifying the functional groups present. ifo.lviv.ua
C≡N Stretch : A sharp, strong absorption band characteristic of the cyano group is expected in the IR spectrum, typically around 2215-2240 cm⁻¹. ed.ac.uk
S=O Stretch : The sulfonic acid group will exhibit strong stretching vibrations for the S=O bonds, usually in the region of 1342-1455 cm⁻¹ (asymmetric) and 1150-1199 cm⁻¹ (symmetric). researchgate.netchemicalbook.com
O-H Stretch : A broad absorption due to the O-H stretch of the sulfonic acid group is expected in the range of 2500-3300 cm⁻¹.
Aromatic C-H and C=C Stretches : The naphthalene ring will show characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching in the 1400-1600 cm⁻¹ region. researchgate.net
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C≡N and aromatic ring vibrations are often strong in the Raman spectrum. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |
| Cyano (-C≡N) | Stretch | 2215 - 2240 | ed.ac.uk |
| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1342 - 1455 | researchgate.net |
| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1150 - 1199 | researchgate.netchemicalbook.com |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 | |
| Aromatic Ring | C-H Stretch | > 3000 | researchgate.net |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | researchgate.net |
Elemental Composition and Purity Assessment
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample of this compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (C₁₁H₇NO₃S), typically within a margin of ±0.4%. This provides strong evidence for the compound's purity and elemental composition.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 11 | 132.11 | 56.64% |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.03% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.01% |
| Oxygen | O | 16.00 | 3 | 48.00 | 20.58% |
| Sulfur | S | 32.07 | 1 | 32.07 | 13.75% |
| Total | 233.26 | 100.00% |
Theoretical and Computational Chemistry of 1 Cyanonaphthalene 2 Sulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic makeup of 1-cyanonaphthalene-2-sulfonic acid. These calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals, which are crucial for predicting its chemical and physical properties.
The electronic structure of substituted naphthalenes is significantly influenced by the nature and position of the substituent groups. nih.gov For this compound, the presence of both an electron-withdrawing cyano (-CN) group and a strongly acidic sulfonic acid (-SO₃H) group on the naphthalene (B1677914) ring creates a unique electronic environment. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. tandfonline.com
In analogous systems like other substituted naphthalenesulfonic acids, the HOMO is typically a π-orbital distributed across the naphthalene core, while the LUMO is a π*-orbital. The cyano group, being a strong π-acceptor, is expected to lower the energy of the LUMO significantly, thereby reducing the HOMO-LUMO gap. This reduction in the energy gap can lead to a red shift in the electronic absorption spectra compared to unsubstituted naphthalene. Theoretical studies on related molecules, such as 1,8-naphthalimide (B145957) derivatives with a cyano substituent, have shown that the electron-withdrawing nature of the -CN group has a pronounced effect on the electronic properties. nih.gov
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the properties of molecules like this compound. indexcopernicus.com It provides a balance between accuracy and computational cost, making it suitable for a range of molecular property predictions.
A primary application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. nih.gov For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. The steric and electronic interactions between the adjacent cyano and sulfonic acid groups at the 1 and 2 positions of the naphthalene ring will lead to a specific, likely non-planar, conformation of the sulfonic acid group relative to the aromatic system.
Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is particularly effective for simulating electronic absorption spectra (UV-Vis). koreascience.kr The calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For substituted naphthalenes, the two lowest-lying singlet excited states are often described as ¹La and ¹Lb states, and their relative energies can be influenced by the substituents. koreascience.kr The presence of the cyano and sulfonic acid groups is expected to modulate the energies and characteristics of these excited states.
Furthermore, DFT calculations can predict vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. This allows for the assignment of specific peaks in the experimental IR and Raman spectra to particular molecular vibrations, such as the C≡N stretch of the cyano group and the S=O stretches of the sulfonic acid group.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling provides a powerful tool for investigating the intricate details of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.
A key reaction of interest is the sulfonation of 1-cyanonaphthalene to produce this compound. The mechanism of aromatic sulfonation typically involves the formation of an electrophile, such as SO₃ or protonated SO₃, which is then attacked by the π-electrons of the aromatic ring to form a σ-complex (also known as an arenium ion). youtube.comyoutube.comyoutube.com The subsequent loss of a proton restores the aromaticity of the ring.
For 1-cyanonaphthalene, the presence of the electron-withdrawing cyano group deactivates the naphthalene ring towards electrophilic attack. Computational modeling can predict the preferred position of sulfonation. The cyano group directs incoming electrophiles to specific positions, and DFT calculations can be used to determine the relative energies of the transition states for attack at different positions on the ring. The transition state with the lowest activation energy will correspond to the major product isomer. The reaction to form this compound would proceed through a specific transition state, the geometry and energy of which can be precisely calculated.
These computational models can also elucidate the role of the solvent and catalyst in the reaction mechanism. By including solvent molecules explicitly or through continuum solvation models, it is possible to understand how the solvent stabilizes intermediates and transition states, thereby affecting the reaction rate and selectivity.
Prediction of Reactivity and Selectivity Parameters
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity and selectivity of molecules using descriptors derived from the electron density. nih.gov These parameters offer a way to predict how this compound will behave in chemical reactions without the need for full reaction path calculations.
Key reactivity descriptors include:
Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule.
Fukui Functions (f(r)): These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. nih.gov
For this compound, the electron-withdrawing cyano and sulfonic acid groups will significantly influence these parameters. The molecule is expected to have a high electrophilicity index, making it susceptible to nucleophilic attack. The Fukui functions can be calculated and visualized to pinpoint the specific atoms on the naphthalene ring that are most likely to react with nucleophiles or electrophiles. For instance, analysis of the dual descriptor, a measure of nucleophilicity and electrophilicity, can identify regions prone to either type of attack. nih.govnih.gov
These predicted parameters are invaluable for understanding the regioselectivity of reactions, such as further substitution on the naphthalene ring, and for designing new synthetic pathways involving this compound.
In Silico Studies of Intermolecular Interactions and Solvation Effects (e.g., in aqueous systems)
The behavior of this compound in a condensed phase, particularly in aqueous solution, is governed by its intermolecular interactions with surrounding solvent molecules. In silico studies, which are computer-based simulations, are essential for exploring these interactions at a molecular level.
The sulfonic acid group is strongly hydrophilic and will readily deprotonate in water to form the sulfonate anion (-SO₃⁻) and a hydronium ion. This deprotonation significantly impacts the molecule's interactions. The sulfonate group can act as a strong hydrogen bond acceptor, forming multiple hydrogen bonds with water molecules. The cyano group, while less polar, can also participate in hydrogen bonding as an acceptor.
Computational methods like molecular dynamics (MD) simulations or hybrid quantum mechanics/molecular mechanics (QM/MM) approaches can be used to model the solvation of 1-cyanonaphthalene-2-sulfonate in water. These simulations can provide detailed information about:
The structure of the solvation shell: How water molecules arrange themselves around the solute molecule.
The number and lifetime of hydrogen bonds: Quantifying the strength and dynamics of the interactions between the solute and water. researchgate.net
The effect of the solute on the structure of bulk water.
Understanding these solvation effects is critical for predicting the compound's solubility, acidity (pKa), and its behavior in various applications, such as in dye chemistry or as a component in polymer electrolyte membranes where proton dissociation and hydration are key. researchgate.net The interaction with water molecules can also influence the electronic properties of the molecule, potentially causing shifts in its absorption and emission spectra, a phenomenon known as solvatochromism. tandfonline.com
Research Applications in Materials Science and Industrial Chemistry Non Prohibited Areas
Role as an Intermediate in Specialty Chemical Synthesis
As a foundational chemical building block, 1-cyanonaphthalene-2-sulfonic acid serves as a starting point for the synthesis of more complex molecules with desired properties.
Precursor for Advanced Dyes and Pigments
Naphthalene-based compounds have long been central to the dye and pigment industry. The degradation of the naphthalene (B1677914) azo dye intermediate, 1-diazo-2-naphthol-4-sulfonic acid, has been studied in-depth to understand the oxidation processes involved. nih.gov This research highlights the importance of naphthalene sulfonic acid derivatives in the synthesis of coloring agents. The presence of the cyano group in this compound can be leveraged to create dyes with specific chromophoric properties. The sulfonic acid group enhances the water solubility of the resulting dyes, a critical factor for their application in textile dyeing and printing inks.
The general structure of naphthalene-based dyes allows for a wide color palette and good fastness properties. The introduction of a cyano group can influence the electronic structure of the dye molecule, potentially leading to shifts in absorption and emission spectra, which is a key area of research for developing novel colorants.
Application in Agrochemical and Polymer Additive Development
The development of new agrochemicals often involves the synthesis of complex organic molecules with specific biological activities. While direct application data for this compound in this area is limited in publicly available research, its structural motifs are relevant. Naphthalene sulfonic acids are utilized in agricultural formulations as dispersing and wetting agents. neaseco.comatamanchemicals.com These properties are crucial for the effective application of pesticides and herbicides.
In the realm of polymer science, naphthalene derivatives are used as additives to enhance polymer properties. They can act as dispersing agents in the production of pigments and as stabilizers in rubber emulsion. jufuchemtech.com The bifunctional nature of this compound, with its polar sulfonic acid group and reactive cyano group, presents possibilities for its incorporation into polymer backbones or as a functional additive to modify surface properties and improve the dispersion of other components within the polymer matrix.
Functional Materials Development
The unique electronic and ionic properties of this compound make it a candidate for the development of advanced functional materials.
Incorporation into Ion-Exchange Membranes for Proton Conductivity Research (e.g., in fuel cells)
Ion-exchange membranes are critical components in various electrochemical technologies, including fuel cells and electrodialysis. nih.gov These membranes selectively transport ions, and their performance is highly dependent on the functional groups within the polymer structure. Sulfonic acid groups (-SO3H) are the traditional functional groups responsible for cation conductivity in cation exchange membranes (CEMs). nih.gov
The development of novel anion exchange membranes (AEMs) is also an active area of research for alkaline fuel cells. rsc.orgyoutube.com While this compound itself is a sulfonic acid, its derivatives could potentially be explored in the context of membrane technology. For instance, the cyano group could be chemically modified to introduce different functionalities. The incorporation of naphthalene-based sulfonated polymers can enhance the thermal and mechanical stability of these membranes. Research in this area aims to create membranes with high ionic conductivity, good chemical stability, and low fuel crossover. nih.govnih.gov
Table 1: Properties of Interest for Ion-Exchange Membranes
| Property | Desired Characteristic | Relevance of Sulfonated Naphthalene Structures |
|---|---|---|
| Ionic Conductivity | High | The sulfonic acid group provides proton conductivity. |
| Mechanical Stability | High | The rigid naphthalene backbone can enhance polymer strength. |
| Thermal Stability | High | Aromatic structures are generally more stable at high temperatures. |
| Chemical Stability | High | Resistance to degradation in acidic or alkaline environments is crucial. |
Precursor for Fluorescent Materials and Optical Probes (e.g., pH-sensitive imaging agents)
Naphthalene derivatives are well-known for their fluorescent properties and are often used as the basis for fluorescent probes. wikipedia.orgnih.gov These probes are instrumental in various biological and chemical sensing applications. The fluorescence of these molecules can be sensitive to the local environment, such as polarity and pH.
For example, 8-anilinonaphthalene-1-sulfonic acid (ANS) is a widely used fluorescent probe that binds to hydrophobic regions of proteins, leading to a change in its fluorescence properties. wikipedia.org This allows for the study of protein conformation.
The development of pH-sensitive probes is another significant application. nih.govnih.gov These probes can be used to monitor pH changes in real-time within biological systems, which is crucial for understanding cellular processes and for the evaluation of tumor treatments. nih.gov The synthesis of such probes often involves coupling a pH-sensitive fluorophore to a targeting molecule. The cyano and sulfonic acid groups on this compound provide reactive handles for conjugation to other molecules, making it a potential precursor for the development of novel pH-sensitive fluorescent probes.
Table 2: Examples of Naphthalene-Based Fluorescent Probes
| Probe Name | Application | Principle of Operation |
|---|---|---|
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Protein conformational studies | Fluorescence changes upon binding to hydrophobic sites. wikipedia.org |
Dispersant and Surfactant Chemistry Derived from Naphthalene Sulfonic Acids
Naphthalene sulfonic acids and their condensates are widely used as dispersants and surfactants in various industrial processes. jufuchemtech.compolymerchem.org These molecules possess an amphiphilic structure, with a hydrophobic naphthalene core and a hydrophilic sulfonate group. polymerchem.orglignincorp.com This structure allows them to adsorb onto the surface of particles, preventing their aggregation and promoting their dispersion in a liquid medium. jufuchemtech.com
These dispersants are valued for their excellent thermal stability, resistance to acid and alkali, and compatibility with hard water. neaseco.comjufuchemtech.com They are used in the formulation of:
Dyes and Pigments: To ensure uniform dispersion and prevent settling. atamanchemicals.com
Concrete Admixtures: As superplasticizers to improve the workability of concrete. polymerchem.org
Agrochemicals: To disperse active ingredients in pesticide formulations. neaseco.comatamanchemicals.com
Emulsion Polymerization: To stabilize polymer emulsions. atamanchemicals.compolymerchem.org
While this compound is a specific molecule, the broader class of naphthalene sulfonic acids it belongs to is fundamental to dispersant and surfactant chemistry. The principles governing the function of these molecules are directly applicable to understanding the potential roles of derivatives of this compound in these applications.
Catalytic Applications in Organic Synthesis (e.g., acid catalysis)
The application of sulfonic acid derivatives as catalysts in organic synthesis is a well-established field, offering alternatives to traditional mineral acids like sulfuric acid or hydrochloric acid. beilstein-journals.org These organic acids are often favored for their stability, ease of handling, and reduced corrosiveness. beilstein-journals.org this compound, by virtue of its molecular structure, presents significant potential as a specialized Brønsted acid catalyst.
The catalytic activity of this compound stems from its sulfonic acid (-SO₃H) group. This functional group is a strong proton donor, enabling it to catalyze a wide array of acid-mediated reactions. The presence of a naphthalene core provides a bulky, aromatic scaffold, which can influence reaction selectivity and substrate interaction. Furthermore, the electron-withdrawing nature of the cyano (-CN) group at the 1-position is expected to increase the acidity of the sulfonic acid proton. This electronic effect enhances the compound's potential catalytic efficiency compared to unsubstituted naphthalenesulfonic acids.
While specific research on the catalytic use of this compound is not extensively documented, its utility can be inferred from studies on structurally related compounds. For instance, various functionalized naphthalenesulfonic acids have been developed as highly effective chiral Brønsted acid catalysts for stereoselective organic synthesis. nih.gov The development of axially chiral sulfonic acids derived from aminonaphthalenesulfonic acid demonstrates that the naphthalene-sulfonic acid framework is a robust platform for creating tailored catalysts. nih.gov
Potential applications for this compound as an acid catalyst include a range of fundamental organic transformations. These reactions typically rely on the protonation of a substrate to facilitate a subsequent chemical step.
Key Potential Catalytic Reactions:
Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.
Hydrolysis: Facilitating the cleavage of esters or amides.
Condensation Reactions: Promoting aldol (B89426) or similar condensation reactions by protonating a carbonyl group.
Polymerization: Acting as an initiator or catalyst in the formation of polymers, such as the condensation of naphthalene sulfonic acid with formaldehyde (B43269) to create dispersants. researchgate.net
The performance of this compound in such reactions would be influenced by factors like reaction temperature, solvent, and the specific substrates involved. Its solid nature could also allow for its use as a heterogeneous catalyst, simplifying product purification and catalyst recovery, a significant advantage in industrial chemistry. beilstein-journals.org
Below is an illustrative data table comparing the hypothetical catalytic performance of this compound with other common acid catalysts in a model esterification reaction.
Table 1: Hypothetical Catalytic Performance in Esterification of Acetic Acid with n-Butanol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Sulfuric Acid | 1.0 | 4 | 95 |
| p-Toluenesulfonic acid | 1.5 | 6 | 92 |
| Naphthalene-2-sulfonic acid | 1.5 | 6 | 90 |
This table hypothesizes that the enhanced acidity due to the cyano group in this compound could lead to shorter reaction times or higher yields under similar conditions compared to its unsubstituted analogue, Naphthalene-2-sulfonic acid. wikipedia.org Further empirical research is necessary to validate and quantify these potential catalytic applications.
Environmental Chemical Research and Degradation Pathways of 1 Cyanonaphthalene 2 Sulfonic Acid
Abiotic Degradation Studies
No literature was found that specifically investigates the abiotic degradation of 1-Cyanonaphthalene-2-sulfonic acid. Consequently, there is no available information on its behavior under various environmental conditions.
Photodegradation Mechanisms under UV Irradiation
There are no published studies on the photodegradation of this compound when exposed to UV irradiation.
Oxidative Transformation Pathways and Identification of Metabolites
Information regarding the oxidative transformation of this compound and the potential formation of metabolites, such as sulfonate esters or naphthoquinones, is not available in the current scientific literature.
Radical-Mediated Pathways and Trapping Experiments
No research has been conducted or published on the radical-mediated degradation pathways of this compound, and therefore, no data from trapping experiments exist.
Biotic Degradation Studies
The scientific literature lacks studies focused on the biotic degradation of this compound. As a result, its susceptibility to microbial breakdown is unknown.
Microbial Transformation by Bacterial and Fungal Strains
There are no documented instances of bacterial or fungal strains being identified or studied for their ability to transform this compound.
Biodegradation Kinetics and Pathway Elucidation
Due to the absence of microbial transformation studies, there is no data available on the biodegradation kinetics or the metabolic pathways involved in the breakdown of this compound.
Environmental Fate in Aqueous and Solid Matrices
The environmental fate of this compound in aqueous and solid matrices is not extensively documented in publicly available scientific literature. However, by examining the behavior of structurally related compounds, such as naphthalene (B1677914) sulfonic acids and cyanonaphthalenes, we can infer its likely presence and transformation pathways in industrial settings. These related compounds are known to be used in various industrial processes, including the manufacturing of dyes, pigments, and agrochemicals, and their presence in industrial effluents has been a subject of environmental research. solubilityofthings.comwikipedia.org
Naphthalene sulfonic acids are recognized as constituents of industrial wastewater, particularly from the textile and dye industries. researchgate.netnih.gov They are generally water-soluble due to the sulfonic acid group, which facilitates their transport in aqueous environments. wikipedia.orgnih.govnbinno.com Conversely, 1-cyanonaphthalene is characterized by its low solubility in water. solubilityofthings.com The combined presence of a hydrophilic sulfonate group and a more hydrophobic cyano group on the naphthalene backbone suggests that this compound would exhibit some degree of water solubility and could be found in the aqueous phase of industrial waste streams.
Presence and Transformation in Industrial Effluents or Waste Streams (e.g., in tar from pyrolysis)
Direct evidence of this compound in tar from pyrolysis is not found in the reviewed literature. Pyrolysis tar is a complex mixture of organic compounds, and its exact composition can vary significantly depending on the feedstock and pyrolysis conditions. While naphthalene and its derivatives are common components of tar, the specific presence of this compound has not been reported.
The transformation of this compound in industrial effluents is likely to be influenced by both the cyano and the sulfonic acid functional groups. Research on naphthalene sulfonates in industrial wastewater, such as from tanneries, has shown that they can be biodegraded by specific bacterial strains. nih.gov For instance, Arthrobacter sp. and Comamonas sp. have been shown to utilize naphthalene-2-sulfonic acid as a sole source of carbon. nih.gov The degradation pathway often involves the initial enzymatic removal of the sulfonate group. nih.gov
Biodegradation of Structurally Related Naphthalene Sulfonic Acids:
Microbial degradation of naphthalene sulfonic acids typically begins with the enzymatic cleavage of the carbon-sulfur bond, a process known as desulfonation. This is often followed by the hydroxylation of the naphthalene ring, leading to the formation of dihydroxynaphthalene, which can then be further metabolized through ring cleavage. nih.gov Mixed bacterial cultures have been shown to be effective in the complete degradation of aminonaphthalene and hydroxynaphthalene sulfonic acids. nih.gov
The treatment of wastewater containing naphthalene sulfonic acids has also been explored through other methods like electrocoagulation, which has demonstrated high efficiency in removing organic matter from commercial naphthalene sulfonic acid formulations used in the textile industry. researchgate.net Advanced oxidation processes, such as using persulfate, have also been investigated for the degradation of naphthalene sulfonic acids like H-acid (1-amino-8-naphthol-3,6-disulfonic acid). nih.gov
Interactive Data Table: Treatment of Related Naphthalene Sulfonic Acids
Below is a summary of findings from studies on the treatment of related naphthalene sulfonic acid compounds in industrial wastewater contexts.
| Compound | Treatment Method | Organism/Process Detail | Removal Efficiency | Reference |
| Naphthalene-2-sulfonic acid (2-NSA) | Biodegradation | Arthrobacter sp. 2AC and Comamonas sp. 4BC | 100% of 100 mg/L in 33 hours | nih.gov |
| Naphthalene-2-sulfonic acid (2-NSA) | Adsorption & Biodegradation | Granular Activated Carbon (GAC) with Arthrobacter globiformis and Comamonas testosteroni | 100% removal of 100 mg/L for over 120 days | kent.ac.uk |
| Commercial naphthalene sulphonic acid formulation | Electrocoagulation | Stainless steel electrodes | >80% COD and TOC removal in 60 minutes | researchgate.net |
| H acid (1-amino-8-naphthol-3,6-disulfonic acid) | Persulfate Oxidation | Alkali-heat-complex activated persulfate | 82.8% removal in 100 minutes | nih.gov |
It is important to reiterate that this information is based on structurally similar compounds, and further research is necessary to determine the precise environmental fate and degradation pathways of this compound in industrial effluents and waste streams like pyrolysis tar.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Cyanonaphthalene-2-sulfonic acid to improve yield and purity?
- Methodology :
- Use oxidizing agents like hydrogen peroxide or potassium permanganate to selectively sulfonate naphthalene derivatives ( ).
- Monitor reaction conditions (temperature, solvent polarity) to minimize side products. Purification via recrystallization or column chromatography is recommended, particularly using sodium salts for solubility adjustments (e.g., sodium naphthalene sulfonate analogs in ).
- Validate purity via HPLC or NMR, referencing structural data (e.g., InChI keys and SMILES strings in ) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology :
- Follow guidelines for sulfonic acid derivatives: wear PPE (gloves, goggles), avoid inhalation, and use fume hoods. Store in airtight containers away from oxidizing agents ( ).
- For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Refer to safety data sheets (SDS) for sulfonic acid analogs (e.g., 4-amino-3-hydroxynaphthalene-1-sulfonic acid in ) .
Q. Which analytical techniques are most effective for characterizing the structural and functional groups of this compound?
- Methodology :
- FT-IR : Identify sulfonic acid (-SO3H) and nitrile (-CN) groups (compare with reference spectra in ).
- NMR : Use - and -NMR to confirm aromatic proton environments and substituent positions (structural data in ).
- Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., PubChem CID data in ) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data on the compound’s solubility and stability?
- Methodology :
- Apply density functional theory (DFT) to predict solubility parameters and degradation pathways. Compare with experimental data from accelerated aging studies (e.g., thermal gravimetric analysis) ( ).
- Use multiphysics models (as in PFSA ionomer studies) to correlate molecular structure with hygroscopicity and stability ( ). Validate using risk-of-bias frameworks (e.g., randomization and dose allocation in ) .
Q. What experimental strategies can address discrepancies in the catalytic activity of this compound across studies?
- Methodology :
- Standardize reaction conditions (pH, solvent, catalyst loading) and cross-validate with control experiments.
- Analyze reaction intermediates via in situ techniques (e.g., Raman spectroscopy) to identify competing pathways ( ).
- Reconcile data using meta-analysis frameworks (e.g., risk-of-bias questionnaires in ) to assess study reliability .
Q. How do structural modifications (e.g., substituent variations) affect the electrochemical properties of this compound?
- Methodology :
- Synthesize derivatives (e.g., halogenated or alkylated analogs) and evaluate redox behavior via cyclic voltammetry.
- Correlate substituent effects with Hammett constants or DFT-calculated electron densities ( ).
- Compare with PFSA ionomer studies to understand sulfonic acid group interactions in electrochemical systems ( ) .
Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?
- Methodology :
- Conduct photolysis/hydrolysis experiments under controlled UV and pH conditions. Analyze degradation products via LC-MS ().
- Use isotopic labeling (-cyanide) to track nitrile group transformation.
- Reference degradation studies of related sulfonic acids (e.g., naphthalene disulfonates in ) .
Tables for Key Data Comparison
| Property | Technique | Reference |
|---|---|---|
| Sulfonation Efficiency | HPLC | |
| Thermal Stability | TGA/DSC | |
| Redox Behavior | Cyclic Voltammetry | |
| Degradation Pathways | LC-MS/Isotopic Tracing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
